molecular formula C35H42N6O6S2 B12904897 9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate CAS No. 37425-13-1

9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate

Cat. No.: B12904897
CAS No.: 37425-13-1
M. Wt: 706.9 g/mol
InChI Key: YSJYSVDSXWWVGW-UHFFFAOYSA-N
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Description

9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate (CAS 37425-13-1) is a synthetic purine derivative supplied as the dimethanesulfonate salt, designed for research use only . This compound features a purine core structure substituted with an allyl group at the 9-position and a complex piperazinyl moiety at the 2-position. The trityl-protecting group on the piperazine ring may offer potential for further chemical modifications, making this reagent a valuable intermediate in synthetic organic and medicinal chemistry research. While the specific biological activity of this compound requires further investigation, its structural framework is of significant interest. Recent studies on analogous 9-substituted-6-piperazinyl purine analogs have demonstrated potent in vitro anticancer activity , particularly against human liver cancer cell lines (Huh7) with IC50 values reaching sub-micromolar levels . Related compounds have been identified as selective inhibitors of key tyrosine kinases, such as Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK) , which play pivotal roles in cell proliferation and survival signaling pathways . The piperazine ring is a common pharmacophore in drug discovery, known to contribute to binding affinity and pharmacokinetic properties . Researchers can utilize this compound to explore its potential as a kinase inhibitor or to study the structure-activity relationships of purine-based scaffolds in targeting oncogenic signaling. Notice to Researchers: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

37425-13-1

Molecular Formula

C35H42N6O6S2

Molecular Weight

706.9 g/mol

IUPAC Name

methanesulfonic acid;9-prop-2-enyl-2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]purine

InChI

InChI=1S/C33H34N6.2CH4O3S/c1-2-19-39-26-35-30-25-34-32(36-31(30)39)38-23-21-37(22-24-38)20-18-33(27-12-6-3-7-13-27,28-14-8-4-9-15-28)29-16-10-5-11-17-29;2*1-5(2,3)4/h2-17,25-26H,1,18-24H2;2*1H3,(H,2,3,4)

InChI Key

YSJYSVDSXWWVGW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C=CCN1C=NC2=CN=C(N=C21)N3CCN(CC3)CCC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate” typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other precursors.

    Substitution with Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions.

    Addition of Tritylethyl and Allyl Groups: These groups are added through alkylation reactions using appropriate alkyl halides.

    Dimethanesulfonate Formation: The final step involves the reaction of the compound with methanesulfonic acid to form the dimethanesulfonate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the purine ring or the piperazine ring, potentially leading to hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group could yield epoxides, while reduction of the purine ring could produce dihydropurine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    DNA/RNA Interactions: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₃₃H₃₄N₆·2CH₄O₃S 706.95 Allyl (C9), 4-(2-tritylethyl)piperazinyl (C2), methanesulfonate counterions
2-(4-(2-Pyridyl)-1-piperazinyl)-9H-purine dimethanesulfonate Not reported Not reported Pyridyl-piperazinyl (C2), methanesulfonate counterions
9-Methyl-6-(4-piperonyl-1-piperazinyl)-9H-purine bis(methanesulfonate) C₁₈H₂₀N₆O₂·2CH₄O₃S·2H₂O 694.40 (with dihydrate) Methyl (C9), piperonyl-piperazinyl (C6), methanesulfonate counterions
5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one C₂₈H₂₃F₂N₆O₂ 528.52 Fluorophenyl, methylpiperazinyl (C6), chromenone backbone

Key Observations :

  • The 4-(2-tritylethyl)piperazinyl moiety introduces steric bulk compared to smaller substituents like pyridyl or piperonyl , which may impact receptor binding or solubility .

Table 2: Toxicity Comparison

Compound Name LDLo (Oral, Mouse) Mutation Data Decomposition Products
Target Compound 2000 mg/kg Reported SOₓ, NOₓ
Piperonyl-piperazinyl analogue Not reported Not reported Not reported
Pyridyl-piperazinyl analogue Not reported Not reported Not reported

Key Observations :

  • The target compound is the only analogue with quantified oral toxicity and mutation data , underscoring its unique risk profile .
  • Analogues lacking methanesulfonate counterions (e.g., fluorophenyl-chromenone derivative ) may exhibit different toxicity pathways due to altered solubility.

Biological Activity

9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate (CAS No. 37425-13-1) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃₅H₄₂N₆O₆S₂
  • Molecular Weight : 706.88 g/mol
  • Boiling Point : 714.6 °C at 760 mmHg
  • LogP : 6.73 (indicating high lipophilicity)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on cellular processes.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:

  • HeLa Cells : Demonstrated significant antiproliferative activity with an IC₅₀ value indicating effective inhibition of cell growth.
  • A375 Melanoma Cells : Showed dose-dependent cytotoxicity, suggesting potential for melanoma treatment.
Cell LineIC₅₀ Value (µg/ml)Reference
HeLa64.01Goga et al., 2019
A37578.45Cardile et al., 2017
LS174 (Colorectal)151.65Kosanić et al., 2014
A549 (Lung)151.51Kosanić et al., 2014

The mechanisms through which this compound exerts its biological effects are still under investigation, but several hypotheses have emerged based on existing literature:

  • DNA Interaction : The compound may bind to DNA, interfering with replication and transcription processes.
  • Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

Case Studies

  • Cytotoxicity in Breast Cancer Models :
    • A study demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis and necrosis pathways.
  • Synergistic Effects with Other Agents :
    • Research indicates that when combined with other chemotherapeutic agents, such as cisplatin, the efficacy of this compound is enhanced, suggesting potential for combination therapy.
  • Photoprotective Properties :
    • Preliminary findings indicate that it may offer protective effects against UV-induced damage in skin cells, enhancing wound healing processes.

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